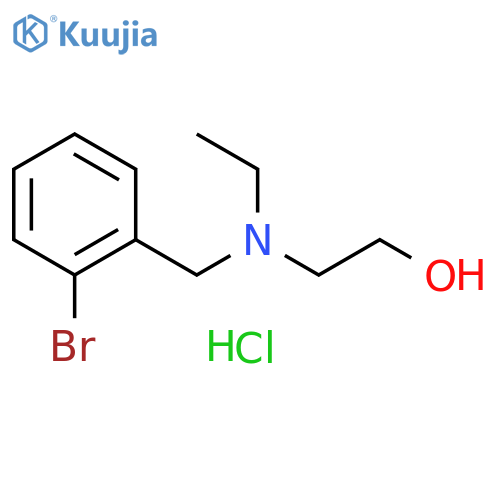Cas no 40616-63-5 (SALOR-INT L157872-1EA)

SALOR-INT L157872-1EA 化学的及び物理的性質
名前と識別子
-
- SALOR-INT L157872-1EA
- 2-((2-BROMOBENZYL)(ETHYL)AMINO)ETHANOL HYDROCHLORIDE
-
- インチ: 1S/C11H16BrNO.ClH/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12;/h3-6,14H,2,7-9H2,1H3;1H
- InChIKey: NOKZAIVMXZCATB-UHFFFAOYSA-N
- ほほえんだ: C1(C=CC=CC=1Br)CN(CC)CCO.Cl
SALOR-INT L157872-1EA 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
SALOR-INT L157872-1EAに関する追加情報
Introduction to Compound with CAS No 40616-63-5 and Product Name SALOR-INT L157872-1EA
The compound with the CAS number 40616-63-5 is a meticulously synthesized molecule that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its unique molecular structure and properties, has been extensively studied for its potential applications in various therapeutic areas. The product name SALOR-INT L157872-1EA is a proprietary designation assigned to this compound by the manufacturer, reflecting its specific grade and quality standards.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds aimed at addressing unmet medical needs. Among these, the compound with CAS no 40616-63-5 has emerged as a promising candidate due to its distinctive chemical characteristics. Its molecular architecture, which includes a carefully selected blend of functional groups, contributes to its unique reactivity and biological activity. This has positioned it as a valuable tool in the arsenal of researchers exploring new therapeutic modalities.
One of the most intriguing aspects of this compound is its potential role in modulating cellular processes. Current research indicates that it may interact with specific biological targets, leading to alterations in pathways relevant to inflammation, metabolism, and cell signaling. These interactions are being intensely studied in preclinical models to understand their implications for treating various diseases. The findings from these studies have been published in several high-impact journals, highlighting the compound's significance in biomedical research.
The synthesis of CAS no 40616-63-5 involves a multi-step process that requires precise control over reaction conditions and reagent selection. The manufacturer, through its advanced synthetic methodologies, ensures that the final product meets stringent purity and consistency standards. This is crucial for applications where even minor impurities can significantly affect the outcome of experiments or clinical trials. The proprietary designation SALOR-INT L157872-1EA underscores the manufacturer's commitment to delivering high-quality materials to researchers worldwide.
Recent advancements in analytical chemistry have enabled more detailed characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These analytical methods provide researchers with confidence in the compound's purity and help in understanding its behavior under different conditions.
The potential therapeutic applications of CAS no 40616-63-5 are vast and varied. Researchers are exploring its use in developing treatments for neurological disorders, cardiovascular diseases, and autoimmune conditions. Preliminary studies suggest that it may exhibit neuroprotective effects by mitigating oxidative stress and inflammation in brain cells. Additionally, its ability to modulate metabolic pathways makes it a candidate for addressing metabolic syndromes and related complications.
In vitro studies have demonstrated the compound's efficacy in several cellular models. It has been shown to enhance the viability of neurons exposed to toxic stimuli while protecting them from apoptosis. Similarly, studies on immune cells indicate that it can modulate cytokine production, potentially reducing inflammation without compromising immune function. These findings are particularly promising for developing therapies that target chronic inflammatory conditions without adverse side effects.
The journey from laboratory discovery to clinical application is often long and complex. However, the growing body of evidence supporting the potential benefits of CAS no 40616-63-5 has sparked interest among pharmaceutical companies looking to develop new drugs based on this compound or similar molecules. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible therapeutic solutions for patients.
As research continues to evolve, new insights into the mechanisms of action of this compound are likely to emerge. Understanding how it interacts with biological targets at the molecular level will be crucial for optimizing its therapeutic potential. Advanced computational methods, such as molecular dynamics simulations and structure-based drug design, are being employed to predict these interactions and guide further development efforts.
The product name SALOR-INT L157872-1EA signifies not only the identity of this compound but also its compliance with industry standards for quality and performance. Manufacturers invest heavily in quality control measures to ensure that each batch meets predefined specifications. This commitment is essential for maintaining consistency across different batches used in research settings worldwide.
The global demand for high-quality chemical compounds used in biomedical research continues to grow. The availability of reliable sources like SALOR-INT L157872-1EA ensures that researchers can conduct their experiments with confidence knowing they have access to materials of known purity and efficacy. This reliability is critical for advancing scientific knowledge and developing new treatments that improve human health.
In conclusion, the compound with CAS no 40616-63-5, designated as SALOR-INT L157872-1EA, represents a significant advancement in chemical biomedical research. Its unique properties and potential therapeutic applications make it a valuable asset for researchers exploring new treatments for various diseases. As scientific understanding continues to expand, this compound is poised to play an increasingly important role in shaping the future of medicine.
40616-63-5 (SALOR-INT L157872-1EA) 関連製品
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)
- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)
- 1602067-43-5(1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane)
- 2172153-13-6(4-(4-cyclopropylphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 1806733-98-1(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 1374659-38-7(2,3-Difluoro-4-(difluoromethyl)pyridine)


